Bisphenol A bis(2,3-dihydroxypropyl) ether (CAS: 5581-32-8) is a specialized aromatic alcohol used as a monomer, chain extender, or cross-linking agent in polymer synthesis. Structurally, it is the di-hydrolyzed derivative of Bisphenol A diglycidyl ether (BADGE), featuring a rigid bisphenol A core flanked by two dihydroxypropyl ether groups. This configuration provides four hydroxyl (-OH) groups—two primary and two secondary—making it a tetrafunctional polyol. This key feature allows for the creation of highly cross-linked polymer networks, which is a primary differentiator for its use in performance-driven polyurethane, polyester, and modified epoxy resin systems.
Direct substitution of Bisphenol A bis(2,3-dihydroxypropyl) ether with common analogs fails due to fundamental differences in reactive groups and functionality, leading to incompatible processing and divergent material properties. Substituting with Bisphenol A diglycidyl ether (BADGE) replaces four hydroxyl groups with two epoxide rings, requiring entirely different curing chemistry and resulting in a less densely cross-linked polyether network. Using simpler aliphatic polyols like glycerol or 1,4-butanediol sacrifices the rigid aromatic core, significantly reducing the thermal stability and glass transition temperature (Tg) of the final polymer. Finally, using standard difunctional bisphenol A diols (e.g., ethoxylated BPA) provides the aromatic core but only two hydroxyl groups, making it impossible to achieve the high cross-link density required for rigid thermoset applications where this tetrafunctional monomer excels.
When used as a hydroxyl-donating additive in an epoxy-anhydride vitrimer network, Bisphenol A bis(2,3-dihydroxypropyl) ether (referred to as DHEBA in the study) maintains the system's thermal performance, unlike common aliphatic polyols. A reference epoxy vitrimer exhibited a glass transition temperature (Tg) of 115 °C. Modification with DHEBA resulted in a polymer with a slightly increased Tg of 116 °C. In contrast, when the same base system was modified with glycerol, a common triol, the Tg was significantly depressed to 102 °C.
| Evidence Dimension | Glass Transition Temperature (Tg) by DMA |
| Target Compound Data | 116 °C (in modified epoxy vitrimer) |
| Comparator Or Baseline | Glycerol (in modified epoxy vitrimer): 102 °C. Reference (unmodified) vitrimer: 115 °C. |
| Quantified Difference | Prevents the 13 °C drop in Tg observed when using glycerol as the hydroxyl source. |
| Conditions | Epoxy-anhydride vitrimer network (DGEBA/glutaric anhydride) modified with the respective polyol. |
This demonstrates the compound's ability to increase hydroxyl functionality in a formulation without the plasticizing penalty that compromises the thermal performance of the final material.
Thermogravimetric analysis (TGA) shows that Bisphenol A bis(2,3-dihydroxypropyl) ether (DHEBA) possesses high intrinsic thermal stability, making it suitable for polymer synthesis and processing at elevated temperatures. The compound is stable up to nearly 400 °C. For comparison, the simple, commodity polyol glycerol completely evaporates below 250 °C under the same TGA conditions.
| Evidence Dimension | Thermal Decomposition/Evaporation Onset |
| Target Compound Data | Stable up to ~400 °C |
| Comparator Or Baseline | Glycerol: Complete evaporation below 250 °C |
| Quantified Difference | Offers an expanded thermal processing window of at least 150 °C compared to glycerol. |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere. |
For producing high-performance polymers, superior thermal stability of the precursor prevents degradation during melt processing or curing, ensuring consistent and reproducible material properties.
The defining structural feature of this molecule is its four hydroxyl groups, which enables its function as a tetrafunctional cross-linker in polyurethane systems. In contrast, standard aromatic polyols derived from Bisphenol A, such as its ethoxylated or propoxylated forms, are difunctional. The use of a tetrafunctional polyol inherently leads to a higher cross-link density in the resulting polyurethane network compared to difunctional alternatives. This structural difference translates directly to increased hardness, rigidity, and chemical resistance in the cured material.
| Evidence Dimension | Reactive Functionality |
| Target Compound Data | 4 hydroxyl groups per molecule |
| Comparator Or Baseline | Standard ethoxylated/propoxylated Bisphenol A polyols: 2 hydroxyl groups per molecule |
| Quantified Difference | 2x increase in reactive sites per molecule for network formation. |
| Conditions | Polyurethane synthesis via reaction with diisocyanates. |
For applications requiring high stiffness and robust chemical resistance, such as industrial coatings or composites, this compound's tetrafunctionality provides a structural capability that difunctional diols cannot achieve.
As a tetrafunctional polyol, this compound is the right choice for synthesizing highly cross-linked polyurethane networks. Its use is indicated where the final material requires high stiffness, dimensional stability, and thermal resistance, properties that cannot be achieved with difunctional diols.
The compound can be incorporated into epoxy formulations to increase hydroxyl concentration for creating advanced networks like vitrimers. Evidence shows it achieves this without depressing the glass transition temperature, a common drawback of simpler polyols, thus preserving the material's performance at elevated temperatures.
The high intrinsic thermal stability of the monomer itself makes it a suitable building block for polymers intended for high-temperature applications. Its stability ensures it can withstand aggressive processing conditions without degradation, leading to more reliable and robust final parts.